N-(1,3-dimethylpyrazol-4-yl)-3-pyridin-3-yloxypyrrolidine-1-carboxamide
Description
N-(1,3-dimethylpyrazol-4-yl)-3-pyridin-3-yloxypyrrolidine-1-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a pyrrolidine ring
Properties
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)-3-pyridin-3-yloxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-11-14(10-19(2)18-11)17-15(21)20-7-5-13(9-20)22-12-4-3-6-16-8-12/h3-4,6,8,10,13H,5,7,9H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBZKJQFLURWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=O)N2CCC(C2)OC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethylpyrazol-4-yl)-3-pyridin-3-yloxypyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the pyrrolidine ring, and finally, the attachment of the pyridine moiety.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 1,3-diketones with hydrazines under acidic or basic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via cyclization reactions involving amines and carbonyl compounds.
Attachment of the Pyridine Moiety: The final step involves coupling the pyridine ring to the pyrrolidine-pyrazole intermediate using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring typically yields N-oxides, while reduction of the pyridine ring results in piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1,3-dimethylpyrazol-4-yl)-3-pyridin-3-yloxypyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound are studied for their therapeutic potential. The compound’s structure allows it to interact with specific enzymes and receptors, making it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science.
Mechanism of Action
The mechanism of action of N-(1,3-dimethylpyrazol-4-yl)-3-pyridin-3-yloxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dimethylpyrazol-4-yl)-3-pyridin-3-yloxypyrrolidine-1-carboxamide
- N-(1,3-dimethylpyrazol-4-yl)-3-pyridin-3-yloxypyrrolidine-1-thiocarboxamide
- N-(1,3-dimethylpyrazol-4-yl)-3-pyridin-3-yloxypyrrolidine-1-sulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
